![molecular formula C18H40OSn B14284606 1-(Tributylstannyl)hexan-1-OL CAS No. 125950-78-9](/img/structure/B14284606.png)
1-(Tributylstannyl)hexan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tributylstannyl)hexan-1-OL is an organic compound that belongs to the class of organotin compounds. It is characterized by the presence of a tin atom bonded to three butyl groups and a hexanol moiety. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Tributylstannyl)hexan-1-OL can be synthesized through a multi-step process involving the reaction of tributylstannyl chloride with hexanol. The reaction typically requires the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process includes the careful addition of tributylstannyl chloride to hexanol, followed by purification steps such as distillation and recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Tributylstannyl)hexan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The tin atom in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler organotin compounds.
Substitution: Various organotin derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(Tributylstannyl)hexan-1-OL has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(tributylstannyl)hexan-1-OL involves its interaction with various molecular targets. The tin atom in the compound can form bonds with other atoms, leading to the formation of new chemical species. The pathways involved in these interactions are complex and depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1-Hexanol: An organic alcohol with a similar hexanol moiety but without the tin atom.
Tributyltin Chloride: A related organotin compound with similar reactivity but different functional groups.
Uniqueness: 1-(Tributylstannyl)hexan-1-OL is unique due to the presence of both the hexanol and tributylstannyl groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
125950-78-9 |
---|---|
Molekularformel |
C18H40OSn |
Molekulargewicht |
391.2 g/mol |
IUPAC-Name |
1-tributylstannylhexan-1-ol |
InChI |
InChI=1S/C6H13O.3C4H9.Sn/c1-2-3-4-5-6-7;3*1-3-4-2;/h6-7H,2-5H2,1H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
KSSAUFLPDMEGGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(O)[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.